molecular formula C8H15Cl2N3O B6198772 rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride CAS No. 2680534-77-2

rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride

货号: B6198772
CAS 编号: 2680534-77-2
分子量: 240.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride, also known as rac-AICD, is a cyclic peptide that was first identified in the late 1980s. It is a derivative of the naturally-occurring amino acid alanine, and has been used in a variety of scientific research applications. Rac-AICD is a small molecule with a molecular weight of approximately 240.4 g/mol, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Rac-AICD has been used in a variety of biochemical and physiological studies, and has been found to have a variety of potential applications in the laboratory.

科学研究应用

Rac-AICD has been used in a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways. It has also been used in the study of enzyme kinetics, and in the study of the structure and function of DNA and RNA. Rac-AICD has also been used in the study of drug development, as well as in the study of drug delivery systems.

作用机制

Rac-AICD has been found to act as a competitive inhibitor of the enzyme cyclooxygenase (COX). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. Rac-AICD binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandin. This inhibition of COX activity leads to decreased levels of prostaglandin, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
Rac-AICD has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Rac-AICD has also been found to inhibit the production of nitric oxide (NO), a potent vasodilator, which may lead to improved cardiovascular health. Additionally, rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride has been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of oxidative stress.

实验室实验的优点和局限性

The use of rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride in laboratory experiments has several advantages. First, it is a relatively small molecule, making it easy to handle and store. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in a variety of laboratory settings. Furthermore, it has a wide range of potential applications, making it useful in a variety of research contexts.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is relatively expensive to purchase, making it an expensive reagent. Additionally, it is not as stable as some other compounds, making it difficult to store over long periods of time. Finally, it is not always easy to obtain, as it is not readily available from many sources.

未来方向

The potential applications of rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride are vast, and there are many potential future directions for its use in scientific research. For example, this compound could be used in the study of the structure and function of proteins involved in the regulation of cell proliferation and apoptosis. Additionally, it could be used in the study of the regulation of gene expression, and in the study of the role of reactive oxygen species in disease. Furthermore, this compound could be used in the development of new drugs and drug delivery systems, as well as in the study of the mechanism of action of existing drugs. Finally, this compound could be used in the development of new diagnostic tools and biomarkers.

合成方法

Rac-AICD can be synthesized through a variety of methods. The most common method involves the condensation of alanine and cyclobutanone, followed by cyclization and deprotection of the resulting cyclic peptide. This reaction is typically carried out in aqueous solution at a temperature of approximately 50°C. Other methods of synthesis include the use of chemical coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "1-methyl-1H-imidazole", "cyclobutanone", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 1-methyl-1H-imidazole is reacted with sodium borohydride in ethanol to form 1-methyl-1H-imidazole-2-methanol.", "Step 2: Cyclobutanone is reacted with sodium borohydride in ethanol to form cyclobutan-1-ol.", "Step 3: 1-methyl-1H-imidazole-2-methanol and cyclobutan-1-ol are reacted with hydrochloric acid to form racemic mixture of 3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol.", "Step 4: The racemic mixture is treated with sodium hydroxide to form rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol.", "Step 5: The final compound is obtained by treating rac(1s,3s)-3-amino-1-(1-methyl-1H-imidazol-2-yl)cyclobutan-1-ol with hydrochloric acid to form the dihydrochloride salt." ] }

2680534-77-2

分子式

C8H15Cl2N3O

分子量

240.1

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。